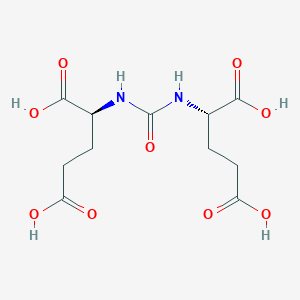
4-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a thiazole ring, and a pyridine ring, which are common structures in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole and pyridine rings, the introduction of the ethylthio group, and finally the coupling with benzamide. The exact methods would depend on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide, thiazole, and pyridine functional groups. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich nitrogen atoms in the pyridine and thiazole rings, as well as the carbonyl group in the benzamide portion. These sites could potentially act as nucleophiles or electrophiles in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .科学的研究の応用
Novel Mycobacterium tuberculosis GyrB Inhibitors
A series of compounds designed through molecular hybridization, including analogs related to the structure of interest, demonstrated promising activity against Mycobacterium tuberculosis GyrB ATPase. These compounds, evaluated for their antituberculosis activity and cytotoxicity, showed significant inhibitory effects, highlighting their potential as novel antituberculosis agents (V. U. Jeankumar et al., 2013).
Heterocyclic Synthesis for Biological Applications
Research on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles led to the creation of a range of heterocyclic compounds. These developments are crucial for expanding the library of biologically significant chemical entities, showing the versatility of thiazole derivatives in creating compounds with potential biological applications (R. Mohareb et al., 2004).
Anticancer Activity of Co(II) Complexes
The synthesis and evaluation of Co(II) complexes with thiazole derivatives have shown promising fluorescence properties and anticancer activity. These studies suggest potential therapeutic applications of such complexes, particularly in targeting cancer cells, which could pave the way for new cancer treatments (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Antibacterial Agents from Thiazolepyridine Conjugates
Novel thiazolepyridine derived heterocyclic hybrids have been synthesized and evaluated for their antibacterial activity. These compounds, synthesized through a sustainable and economical protocol, demonstrated moderate bacterial growth inhibition, indicating their potential as lead-like antibacterial agents (Chepyala Karuna et al., 2021).
作用機序
Target of Action
The primary targets of the compound “4-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide” are currently unknown. This compound is a derivative of 4-PYRIDIN-3-YL-THIAZOL-2-YLAMINE , which is used as a pharmaceutical intermediate . The specific targets and their roles in biological systems are yet to be identified.
Mode of Action
As a derivative of 4-PYRIDIN-3-YL-THIAZOL-2-YLAMINE , it may interact with its targets in a similar manner.
Biochemical Pathways
Given its structural similarity to 4-PYRIDIN-3-YL-THIAZOL-2-YLAMINE , it might affect similar pathways. The downstream effects of these pathways are yet to be elucidated.
Result of Action
As a derivative of 4-PYRIDIN-3-YL-THIAZOL-2-YLAMINE , it may have similar effects.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-ethylsulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-2-22-14-7-5-12(6-8-14)16(21)20-17-19-15(11-23-17)13-4-3-9-18-10-13/h3-11H,2H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJJWFBYFNJQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2822829.png)
![N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline](/img/structure/B2822832.png)


![(4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2822835.png)
![1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole](/img/structure/B2822836.png)
![3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine](/img/structure/B2822837.png)






![N-(3-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2822850.png)
